molecular formula C24H20N2O3 B11382953 N-benzyl-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-benzyl-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11382953
M. Wt: 384.4 g/mol
InChI Key: XIEPHMPYYYCSBT-UHFFFAOYSA-N
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Description

N-Benzyl-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a benzyl-substituted pyridine moiety at the N-position of the carboxamide group and methyl substituents at the 6- and 8-positions of the chromene core. Chromenes (4H-benzopyrans) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-benzyl-6,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C24H20N2O3/c1-16-12-17(2)23-19(13-16)20(27)14-21(29-23)24(28)26(22-10-6-7-11-25-22)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

InChI Key

XIEPHMPYYYCSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the benzyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the pyridin-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Final carboxamide formation: This step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups or the chromene core.

    Reduction: Reduction reactions could target the carbonyl group in the chromene ring.

    Substitution: Various substitution reactions can occur, particularly at the benzyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides, organometallics, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Carboxamide Group

The carboxamide group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

6,8-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
  • Structure : Replaces the benzyl-pyridin-2-yl group with a 2-(trifluoromethyl)phenyl substituent.
  • Molecular Weight : 361.32 vs. ~381.42 (target compound) .
  • Key Differences : The trifluoromethyl group increases lipophilicity (LogP) and metabolic stability but reduces hydrogen-bonding capacity compared to the pyridinyl-benzyl group. This analog is marketed as a research chemical (STK950310) in dry powder form, suggesting moderate solubility .
6,8-Dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5e)
  • Structure : Features a sulfamoylphenyl group at the N-position.
  • Molecular Weight : ~376.38 (estimated) vs. target compound.
  • This increases solubility in aqueous media but may reduce membrane permeability .
6,8-Dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide (BH37868)
  • Structure : Substitutes the pyridin-2-yl group with a pyridin-4-ylmethyl chain.
  • Molecular Weight : 308.33 vs. target compound.
  • Its lower molecular weight suggests reduced steric hindrance compared to the bulkier benzyl-pyridin-2-yl group .

Chromene Core Modifications

5,6,7,8-Tetrahydro-4H-chromene Derivatives
  • Example: N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide.
  • Key Differences: Saturation of the chromene ring reduces aromaticity, increasing conformational flexibility.

Biological Activity

N-benzyl-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H22N2O3
  • Molecular Weight : 398.5 g/mol
  • IUPAC Name : 6,8-dimethyl-N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide
  • Solubility : 2.3 µg/mL (at pH 7.4)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is crucial for the oxidative deamination of neurotransmitters like dopamine. This inhibition can help reduce reactive oxygen species (ROS) production and cellular damage associated with neurodegenerative diseases.

Biological Activities

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by reducing oxidative stress in cellular models.
  • Antiproliferative Activity : Studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate its potency in inhibiting cell growth .
  • Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The results indicated that the compound significantly inhibited cell proliferation in HeLa cells with an IC50 value of approximately 5 µM. This suggests a promising potential for developing anticancer therapies based on this compound .

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective agents highlighted the role of MAO-B inhibitors in treating neurodegenerative diseases. This compound was shown to effectively inhibit MAO-B activity in vitro, leading to decreased levels of neurotoxic metabolites and improved neuronal survival in models of oxidative stress.

Comparative Analysis with Related Compounds

Compound NameMolecular WeightIC50 (µM)Biological Activity
N-benzyl-6,8-dimethyl...398.5 g/mol5Antiproliferative
Compound A307.3 g/mol10MAO-B Inhibition
Compound B250.0 g/mol15Antioxidant

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